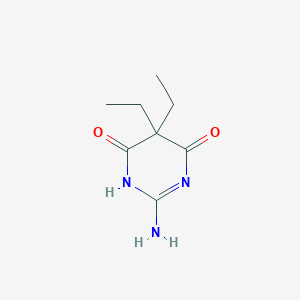![molecular formula C15H20Cl2N2O2 B1659340 Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate CAS No. 646455-84-7](/img/structure/B1659340.png)
Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate, commonly known as Ro15-4513, is a compound that belongs to the class of benzodiazepine site inverse agonists. It is a synthetic compound that has been widely used in scientific research to study the effects of benzodiazepines on the central nervous system.
Wirkmechanismus
Ro15-4513 acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the activity of the receptor by binding to a specific site on the receptor. Ro15-4513, on the other hand, binds to the same site but reduces the activity of the receptor, leading to a decrease in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ro15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative and anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of anxiety and other related disorders. Ro15-4513 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This effect may be useful in studying the role of the HPA axis in stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Ro15-4513 has several advantages for lab experiments. It is a potent and selective benzodiazepine site inverse agonist, which means that it can be used to study the effects of benzodiazepines on the GABA-A receptor without the confounding effects of other compounds. Ro15-4513 is also relatively stable and can be stored for long periods of time. However, Ro15-4513 has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Ro15-4513 has low bioavailability, which means that it may not be effective in vivo.
Zukünftige Richtungen
There are several future directions for the use of Ro15-4513 in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and withdrawal. Ro15-4513 has been shown to reduce the sedative effects of benzodiazepines, which may be useful in the development of treatments for benzodiazepine addiction. Another area of interest is the study of the effects of Ro15-4513 on the HPA axis and its potential use in the treatment of stress-related disorders. Finally, the development of more soluble and bioavailable derivatives of Ro15-4513 may increase its usefulness in vivo.
Wissenschaftliche Forschungsanwendungen
Ro15-4513 has been extensively used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to be a potent benzodiazepine site inverse agonist, which means that it binds to the benzodiazepine site on the GABA-A receptor and reduces the activity of the receptor. This property has made Ro15-4513 a valuable tool in studying the role of the GABA-A receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-2-21-15(20)19-7-3-6-18(8-9-19)11-12-4-5-13(16)10-14(12)17/h4-5,10H,2-3,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDQBUZIBNSYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378871 | |
| Record name | Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646455-84-7 | |
| Record name | Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1659258.png)
![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)
![3-[2-[[3-[(3-Ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1659261.png)


![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659267.png)

![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)